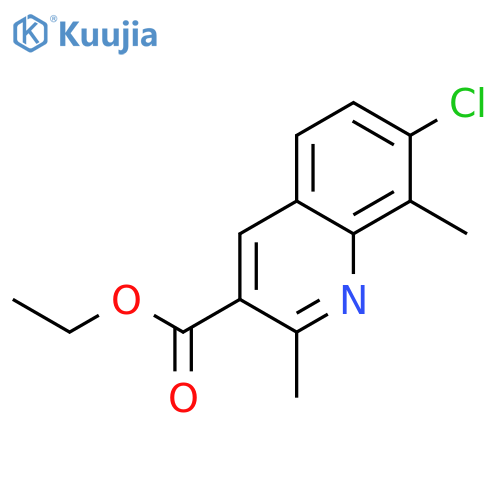Cas no 948290-28-6 (Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate)

948290-28-6 structure
商品名:Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate
Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate
- 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
- AGN-PC-01A9PZ
- AB52388
- MFCD09787854
- 948290-28-6
- DTXSID40589162
- DB-080051
- Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate
-
- インチ: InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-10-5-6-12(15)8(2)13(10)16-9(11)3/h5-7H,4H2,1-3H3
- InChIKey: QEESKEUCWPHTNB-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(N=C2C(=C(C=CC2=C1)Cl)C)C
計算された属性
- せいみつぶんしりょう: 263.07100
- どういたいしつりょう: 263.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 39.2Ų
じっけんとくせい
- PSA: 39.19000
- LogP: 3.68170
Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-291562A-1 g |
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester, |
948290-28-6 | 1g |
¥2,181.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291562A-1g |
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester, |
948290-28-6 | 1g |
¥2181.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291562-500mg |
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester, |
948290-28-6 | 500mg |
¥1279.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291562-500 mg |
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester, |
948290-28-6 | 500MG |
¥1,279.00 | 2023-07-11 |
Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate 関連文献
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
948290-28-6 (Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate) 関連製品
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
